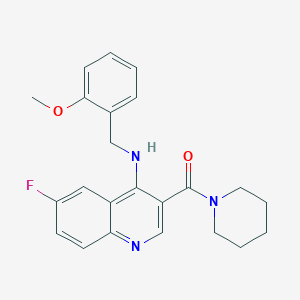

(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

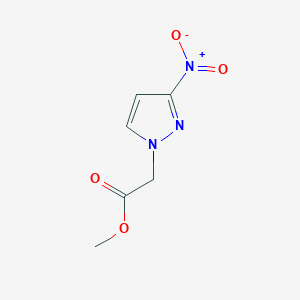

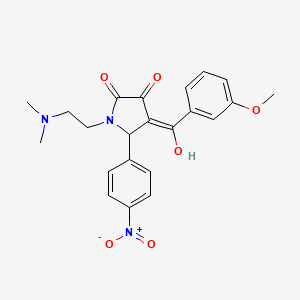

The compound “(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and structural features. It has a quinoline core, which is a bicyclic aromatic system with a benzene ring fused to a pyridine ring. The quinoline core is substituted at the 4-position with a methoxybenzylamino group and at the 6-position with a fluorine atom. Additionally, a piperidinyl group is attached to the quinoline core .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and includes a quinoline core, a methoxybenzylamino group, a fluorine atom, and a piperidinyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich aromatic system, the electron-withdrawing fluorine atom, and the various functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用

Anticancer Activity

A study on 2‐anilino‐3‐aroylquinolines, compounds with a similar quinoline structure, highlighted their potential as tubulin polymerization inhibitors, showing remarkable antiproliferative activity against various human cancer cell lines. These compounds arrest the cell cycle at the G2/M phase, leading to apoptosis, and disrupt tubulin polymerization, a critical process in cell division (Srikanth et al., 2016).

Fluorescent Labeling Reagent

The compound "6-Methoxy-4-quinolone" demonstrates strong fluorescence across a wide pH range in aqueous media, making it a novel fluorophore with applications in biomedical analysis. Its stability and strong fluorescence, unaffected by the medium pH, suggest potential utility in labeling and imaging applications (Hirano et al., 2004).

Antibacterial Activity

Research into the structure-activity and side-effect relationships of quinolone antibacterials has been extensive, aiming to enhance antimicrobial efficacy while reducing undesirable side-effects. Modifications to the quinoline structure can significantly influence antibacterial activity, with specific substitutions improving effectiveness against various bacterial strains (Domagala, 1994).

Antiproliferative and Structural Analysis

A novel bioactive heterocycle, synthesized from benzo[d]isoxazole and evaluated for antiproliferative activity, was characterized through various spectroscopic methods and X-ray diffraction studies. The molecule’s structure, featuring a piperidine and morpholine ring, suggests applications in cancer research and drug development (Prasad et al., 2018).

Serotonin Receptor Agonists

Studies on derivatives of 2-pyridinemethylamine as agonists at 5-HT1A receptors reveal that incorporating a fluorine atom improves the compounds' oral activity and 5-HT1A agonist activity, indicating potential applications in treating depression and anxiety (Vacher et al., 1999).

将来の方向性

作用機序

Target of Action

Compounds with a quinoline structure, like “(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone”, are often associated with various biological activities. They can interact with a wide range of targets, including enzymes, receptors, and ion channels .

Mode of Action

The interaction between the compound and its target can lead to changes in the target’s function. For example, the compound might inhibit an enzyme’s activity or modulate a receptor’s signaling .

Biochemical Pathways

The interaction between the compound and its target can affect various biochemical pathways. The exact pathways depend on the specific target and the context of the cells or tissues where the target is expressed .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups can affect its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and the biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

[6-fluoro-4-[(2-methoxyphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2/c1-29-21-8-4-3-7-16(21)14-26-22-18-13-17(24)9-10-20(18)25-15-19(22)23(28)27-11-5-2-6-12-27/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPNKMPSVPPFMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2711996.png)

![1-[1-(2-Methoxyphenyl)ethyl]piperazine](/img/structure/B2712002.png)

![5-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione](/img/structure/B2712006.png)

![3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712012.png)

![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2712014.png)